molecular formula C12H12Cl2N4S B5756837 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea

Cat. No. B5756837
M. Wt: 315.2 g/mol
InChI Key: KLMNJMFEDVJZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Dichlobenil, and it is widely used as a herbicide to control the growth of weeds in agricultural fields. However, recent studies have shown that Dichlobenil has several other potential applications, including its use as a fungicide, insecticide, and antimicrobial agent.

Mechanism of Action

The mechanism of action of Dichlobenil involves the inhibition of cellulose synthesis in plants. Cellulose is a major component of the cell wall in plants, and its inhibition leads to the disruption of cell wall formation, resulting in the death of the plant. This mechanism of action is highly specific to plants, and it does not affect other organisms, including humans and animals.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have several biochemical and physiological effects on plants. Studies have shown that Dichlobenil inhibits the activity of cellulose synthase, which is responsible for the synthesis of cellulose in plants. This inhibition leads to the disruption of cell wall formation, resulting in the death of the plant. Additionally, Dichlobenil has been shown to affect the expression of several genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

Dichlobenil has several advantages as a herbicide for lab experiments. It is highly effective in controlling the growth of weeds, and it has a low toxicity profile compared to other herbicides. Additionally, Dichlobenil is stable under a wide range of environmental conditions, making it suitable for use in various lab experiments. However, Dichlobenil has some limitations as a herbicide for lab experiments. It is highly specific to plants, and it does not affect other organisms, including humans and animals. Additionally, Dichlobenil has a short half-life in soil, which limits its effectiveness as a long-term herbicide.

Future Directions

There are several future directions for the study of Dichlobenil. One potential area of research is the development of new herbicides based on the structure of Dichlobenil. Additionally, there is a need for more studies on the environmental impact of Dichlobenil, particularly its effects on non-target organisms. Finally, there is a need for more studies on the mechanism of action of Dichlobenil, which could lead to the development of new herbicides with improved effectiveness and reduced toxicity.

Synthesis Methods

The synthesis of Dichlobenil involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 3-amino-1H-pyrazole. The final product is obtained by the methylation of the thiourea group with methyl iodide. This synthesis method has been well established in the literature, and it is widely used for the production of Dichlobenil on a commercial scale.

Scientific Research Applications

Dichlobenil has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Dichlobenil is in the field of agriculture, where it is used as a herbicide to control the growth of weeds. Several studies have shown that Dichlobenil is highly effective in controlling the growth of weeds, and it has a low toxicity profile compared to other herbicides.

properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4S/c1-15-12(19)16-11-4-5-18(17-11)7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNJMFEDVJZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-methylthiourea

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